

2'-O-(2-Methoxyethyl)-5-methyl-uridine basic properties

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Compound of Interest

Compound Name: 2'-O-(2-Methoxyethyl)-5-methyl-uridine

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An In-Depth Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine

This guide provides a comprehensive overview of the basic properties, synthesis, and applications of **2'-O-(2-Methoxyethyl)-5-methyl-uridine**, a modified nucleoside of significant interest in the fields of molecular biology and drug development. The information is intended for researchers, scientists, and professionals involved in oligonucleotide-based therapeutics.

Core Properties

2'-O-(2-Methoxyethyl)-5-methyl-uridine, also known as 2'-MOE-5-methyluridine, is a chemically modified pyrimidine nucleoside.^[1] The modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar, which imparts desirable characteristics for therapeutic applications. It is a derivative of 5-methyluridine (also known as ribothymidine).^{[1][2]}

Physicochemical Data

The fundamental physical and chemical properties of **2'-O-(2-Methoxyethyl)-5-methyl-uridine** are summarized in the table below, providing a quantitative overview for laboratory use.

Property	Value	Citations
CAS Number	163759-49-7	[3] [4]
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₇	[3] [4]
Molecular Weight	316.31 g/mol	[3] [4]
IUPAC Name	1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione	[4] [5]
Appearance	Solid; White to Faint Yellow Powder	[6] [7]
Melting Point	115.5-116.5 °C	[6]
Density	1.41 g/cm ³	[4] [6]
Solubility	DMSO (Slightly), Methanol (Slightly), Water (Slightly, Sonicated)	[6]
Storage Temperature	2-8°C, in a well-closed container	[3] [6]

Computed Properties

Computational data provides further insight into the molecule's characteristics relevant to its behavior in biological systems.

Property	Value	Citations
XLogP3	-1.8	[4]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	7	[4]
Rotatable Bond Count	6	[4]
Topological Polar Surface Area	118 Å ²	[4]
Heavy Atom Count	22	[4]
Complexity	467	[4]

Synthesis and Manufacturing

The synthesis of **2'-O-(2-Methoxyethyl)-5-methyl-uridine** is critical for its application in oligonucleotide manufacturing. The primary, well-documented method involves the ring-opening of an anhydronucleoside precursor, a pathway that has been optimized for large-scale production.[8]

Experimental Protocol: Ring-Opening of Anhydronucleoside

A common and efficient method for synthesizing **2'-O-(2-Methoxyethyl)-5-methyl-uridine** is through the acid-catalyzed ring-opening of O-2,2'-anhydro-5-methyluridine.[8][9]

Materials:

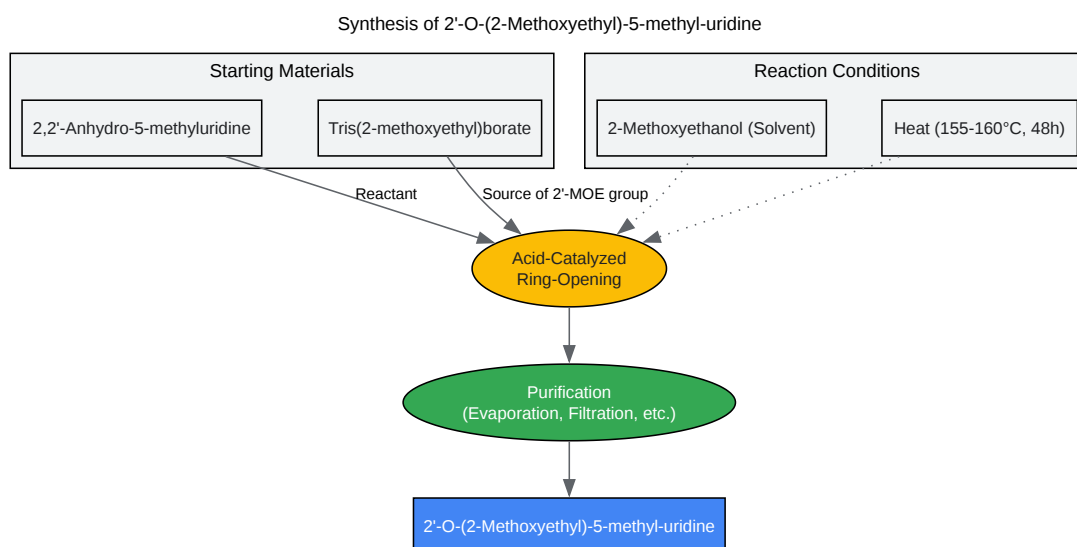
- 2,2'-Anhydro-5-methyluridine
- Tris(2-methoxyethyl)borate
- 2-Methoxyethanol
- Methanol

- Acetone
- Acetonitrile (CH₃CN)

Procedure:

- A 2 L stainless steel pressure vessel is charged with 2,2'-Anhydro-5-methyluridine (195 g, 0.81 M), tris(2-methoxyethyl)borate (231 g, 0.98 M), and 2-methoxyethanol (1.2 L).[2]
- The vessel is sealed and placed in a pre-heated oil bath at 160°C.[2]
- The reaction mixture is heated for 48 hours at a temperature of 155-160°C.[2]
- After cooling, the vessel is opened, and the solution is evaporated to dryness.[2]
- The resulting residue is triturated with methanol (200 mL) and then suspended in hot acetone (1 L).[2]
- Insoluble salts are removed by filtration and washed with acetone (150 mL).[2]
- The filtrate is collected and evaporated. The residue is then dissolved in acetonitrile (600 mL) and evaporated again to yield the final product.[2]

An improved process for kilo-scale synthesis modifies the ring-opening reaction conditions and utilizes a continuous extraction method for purification.[9][10]



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Caption: Synthesis workflow for **2'-O-(2-Methoxyethyl)-5-methyl-uridine**.

Applications in Oligonucleotide Synthesis

2'-O-(2-Methoxyethyl)-5-methyl-uridine is a crucial building block (as a phosphoramidite) for the synthesis of modified oligonucleotides, particularly second-generation antisense oligonucleotides (ASOs).^{[2][3][11]} The 2'-MOE modification enhances binding affinity to target RNA, increases resistance to nuclease degradation, and can reduce certain immune responses compared to unmodified oligonucleotides.^{[8][11]} Its derivatives are used in research against RNA viruses such as the hepatitis C virus.^{[2][12]}

Role in Solid-Phase Oligonucleotide Synthesis

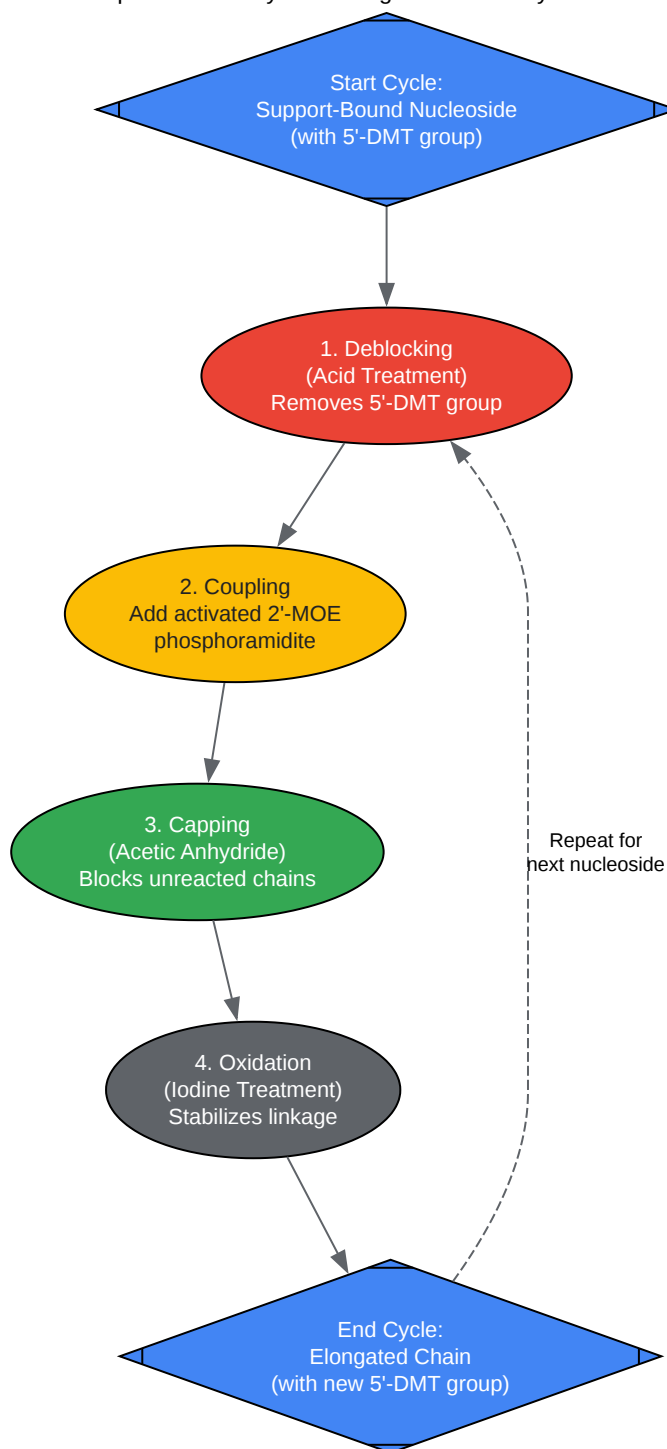
The modified nucleoside is incorporated into a growing oligonucleotide chain using standard phosphoramidite chemistry on a solid support. This process is cyclical, with each cycle adding one nucleoside.

Experimental Workflow: The synthesis cycle consists of four primary steps:

- **Deblocking (Detritylation):** The cycle starts with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically done with a weak acid like trichloroacetic acid (TCA), exposing a free 5'-hydroxyl group.^[8]
- **Coupling:** The next nucleoside, in the form of a 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite, is activated by an agent such as tetrazole. It then reacts with the free 5'-hydroxyl group on the support-bound chain, forming a phosphite triester linkage.^[8]
- **Capping:** Any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation, usually with acetic anhydride. This step prevents the formation of failure sequences (shorter oligonucleotides missing a base).^[8]
- **Oxidation:** The unstable phosphite triester linkage is converted to a more stable phosphate triester using an oxidizing agent, typically an iodine solution, to complete the internucleotide bond.^[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is fully synthesized.

Phosphoramidite Cycle for Oligonucleotide Synthesis

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Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

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